molecular formula C17H21NO2S B5833963 N-(3,3-diphenylpropyl)ethanesulfonamide

N-(3,3-diphenylpropyl)ethanesulfonamide

Cat. No.: B5833963
M. Wt: 303.4 g/mol
InChI Key: CRPNIGWYNHPMFV-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)ethanesulfonamide is a sulfonamide derivative characterized by a central 3,3-diphenylpropyl backbone linked to an ethanesulfonamide group. This compound has been studied in the context of enzyme inhibition, particularly as a soluble epoxide hydrolase (sEH) inhibitor, where its amide-sulfonamide hybrid structure facilitates interactions with catalytic residues like Gln384 and Tyr465 .

Properties

IUPAC Name

N-(3,3-diphenylpropyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-2-21(19,20)18-14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPNIGWYNHPMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)ethanesulfonamide typically involves the reaction of 3,3-diphenylpropylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,3-diphenylpropylamine+ethanesulfonyl chlorideThis compound+HCl\text{3,3-diphenylpropylamine} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,3-diphenylpropylamine+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(3,3-diphenylpropyl)ethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

  • N-(3,3-Diphenylpropyl)-nicotinamide (): Replacing the ethanesulfonamide with a nicotinamide group alters hydrogen-bonding patterns.
  • Fendiline Hydrochloride ():
    Structurally analogous due to the 3,3-diphenylpropyl chain but differs in the functional group (benzylamine hydrochloride vs. sulfonamide). Fendiline acts as a calcium channel blocker, whereas the sulfonamide derivative targets sEH. The ionic nature of Fendiline’s hydrochloride salt improves aqueous solubility, contrasting with the neutral sulfonamide’s moderate polarity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Group
N-(3,3-Diphenylpropyl)ethanesulfonamide ~327 (estimated) Not reported ~1.1 (estimated) Ethanesulfonamide
Fendiline Hydrochloride 351.91 452.1 1.025 Benzylamine hydrochloride
2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol 297.44 428.9 1.025 Amino alcohol

The sulfonamide’s lower molecular weight compared to Fendiline may enhance membrane permeability, while its density (~1.1 g/cm³) suggests moderate lipophilicity, ideal for balancing blood-brain barrier penetration and systemic distribution .

Q & A

Basic Research Question

  • Storage: -20°C in airtight, light-protected containers to prevent oxidation/hydrolysis .
  • Stability Indicators: Monitor via HPLC for degradation peaks (e.g., sulfonic acid byproducts at RT) .
  • Reconstitution: Use DMSO for solubility; avoid aqueous buffers with pH >8 to prevent sulfonamide cleavage .

How can structure-activity relationship (SAR) studies guide the design of novel diphenylpropyl derivatives?

Advanced Research Question
SAR Trends:

  • Hydrophobic Interactions: 3,3-Diphenylpropyl groups enhance binding to lipophilic enzyme pockets (e.g., soluble epoxide hydrolase) .
  • Sulfonamide Linkers: Rigidify the structure with N-ethyl groups to improve target selectivity over off-target kinases .
    Case Study: CCR5 antagonists with para-methoxy substituents showed 10-fold higher affinity than unsubstituted analogs .

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